Uridine 3'-diphosphate 5'-diphosphate

Descripción general

Descripción

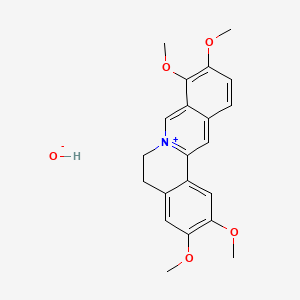

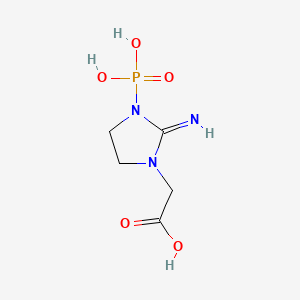

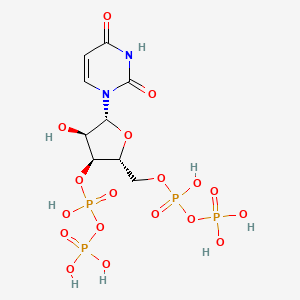

Uridine 3’-diphosphate 5’-diphosphate is a nucleotide diphosphate, which is an ester of pyrophosphoric acid with the nucleoside uridine. This compound consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase uracil. It plays a crucial role in various biochemical processes, including glycogenesis, where it acts as an important factor in the formation of glycogen from glucose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Uridine 3’-diphosphate 5’-diphosphate can be synthesized through enzymatic and chemical methods. One common method involves the fermentation of uridine, sodium dihydrogen phosphate, glucose, magnesium sulfate, and brewer’s yeast. The fermentation process yields uridine 3’-diphosphate 5’-diphosphate zymotic fluid, which is then subjected to ice block cooling pretreatment, separation, and purification. The final product is obtained through alcohol precipitation crystallization .

Industrial Production Methods

Industrial production of uridine 3’-diphosphate 5’-diphosphate often involves the use of whole-cell catalytic approaches. For example, a cascade synthesis method using whole cells expressing hyperthermophilic enzymes can produce uridine 3’-diphosphate 5’-diphosphate from starch. This method includes a coenzyme regeneration system to meet the NAD+ requirements without the addition of exogenous NAD+ .

Análisis De Reacciones Químicas

Types of Reactions

Uridine 3’-diphosphate 5’-diphosphate undergoes various chemical reactions, including:

Oxidation: Conversion of uridine 3’-diphosphate glucose to uridine 3’-diphosphate glucuronic acid using UDP-glucose 6-dehydrogenase.

Reduction: Involves the reduction of UDP-glucose to UDP-xylose using UDP-xylose synthase.

Substitution: Formation of UDP-glucose from glucose 1-phosphate and uridine triphosphate, catalyzed by UDP-glucose pyrophosphorylase

Common Reagents and Conditions

Common reagents used in these reactions include UDP-glucose 6-dehydrogenase, UDP-xylose synthase, and UDP-glucose pyrophosphorylase. Reaction conditions often involve the presence of cofactors such as NAD+ and specific pH and temperature settings to optimize enzyme activity .

Major Products Formed

Major products formed from these reactions include uridine 3’-diphosphate glucuronic acid, uridine 3’-diphosphate xylose, and uridine 3’-diphosphate glucose .

Aplicaciones Científicas De Investigación

Uridine 3’-diphosphate 5’-diphosphate has a wide range of applications in scientific research:

Chemistry: Used as a substrate in glycosylation reactions to study enzyme mechanisms and substrate specificity.

Biology: Plays a role in cell signaling and metabolism, particularly in the synthesis of glycogen and other polysaccharides.

Medicine: Investigated for its potential therapeutic effects in reducing cytotoxicity and improving neurophysiological functions.

Industry: Utilized in the production of nucleotide sugars and other biochemical compounds through enzymatic synthesis .

Mecanismo De Acción

Uridine 3’-diphosphate 5’-diphosphate exerts its effects through various molecular targets and pathways. It acts as a substrate for enzymes such as UDP-glucose pyrophosphorylase and UDP-xylose synthase, facilitating the transfer of glucose and xylose moieties to acceptor molecules. This process is crucial for the biosynthesis of glycogen and other polysaccharides. The compound also serves as a ligand for P2Y receptors, promoting chemotaxis and chemokinesis in response to cellular damage .

Comparación Con Compuestos Similares

Similar Compounds

Uridine 5’-diphosphate: Similar in structure but lacks the additional diphosphate group at the 3’ position.

Uridine 5’-triphosphate: Contains an additional phosphate group compared to uridine 3’-diphosphate 5’-diphosphate.

Uridine monophosphate: Contains only one phosphate group and is involved in different biochemical pathways .

Uniqueness

Uridine 3’-diphosphate 5’-diphosphate is unique due to its dual diphosphate groups, which enable it to participate in a wider range of biochemical reactions compared to its monophosphate and triphosphate counterparts. This structural feature allows it to act as a versatile substrate in glycosylation and other enzymatic processes, making it valuable in both research and industrial applications .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O18P4/c12-5-1-2-11(9(14)10-5)8-6(13)7(27-33(23,24)29-31(18,19)20)4(26-8)3-25-32(21,22)28-30(15,16)17/h1-2,4,6-8,13H,3H2,(H,21,22)(H,23,24)(H,10,12,14)(H2,15,16,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWFJWUGNWJRLL-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200569 | |

| Record name | Uridine 3'-diphosphate 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52591-55-6 | |

| Record name | Uridine 3'-diphosphate 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 3'-diphosphate 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[amino(imino)methyl]piperidine-1-carboximidamide](/img/structure/B1195973.png)